Rorifone
CAS No.: 53078-90-3
Cat. No.: VC0541809
Molecular Formula: C11H21NO2S
Molecular Weight: 231.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53078-90-3 |
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Molecular Formula | C11H21NO2S |
Molecular Weight | 231.36 g/mol |
IUPAC Name | 10-methylsulfonyldecanenitrile |
Standard InChI | InChI=1S/C11H21NO2S/c1-15(13,14)11-9-7-5-3-2-4-6-8-10-12/h2-9,11H2,1H3 |
Standard InChI Key | OKNKACRVIGPQAW-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)CCCCCCCCCC#N |
Canonical SMILES | CS(=O)(=O)CCCCCCCCCC#N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Rorifone’s molecular formula is , with a molecular weight of 231.35 g/mol . Its structure features a decanenitrile backbone substituted with a methylsulfonyl group at the 10th position. Key physicochemical parameters include:
The compound’s sulfone group () contributes to its polarity, while the aliphatic chain enhances membrane permeability, a critical factor in its pharmacokinetic profile .
Biosynthetic Origins and Traditional Uses
Rorifone is primarily isolated from Rorippa montana, a plant used in traditional Chinese medicine (TCM) for treating respiratory and inflammatory conditions . Recent genomic studies of Rorippa palustris, a related species, have revealed conserved biosynthetic pathways for secondary metabolites like glucosinolates and isothiocyanates, which are structurally analogous to Rorifone . In TCM, Rorifone-containing extracts are prescribed for:
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Alleviating wind-heat colds and sore throats
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Reducing edema and jaundice
These applications are supported by preclinical evidence demonstrating its expectorant and antipyretic effects .
Synthetic Methodologies
Chemical Synthesis
A patented synthesis involves four steps :
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Hydrolysis: Reaction of Rorifone with potassium hydroxide in ethanol.
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Azidation: Treatment with trimethyl carbinol () and diphenyl phosphate azide (DPPA).
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Acidification: Reaction with HCl/ethyl acetate.
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Thiocyanation: Final step with dithiocarbonic anhydride () and methanesulfonyl chloride (MSCl).
This method yields 1-isothiocyano-9-methylsulfonyl nonane, a derivative with enhanced anticancer activity .
Pharmacological Activities
Antitussive and Anti-Inflammatory Effects
Rorifone suppresses cough reflexes by modulating pulmonary sensory neurons, with efficacy comparable to codeine but without central nervous system side effects. Its anti-inflammatory activity is mediated through inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .
Anticancer Properties
Rorifone exhibits dose-dependent antitumor activity. In murine models of liver cancer (H22), oral administration (100–300 mg/kg/d) achieved tumor control rates of 39.13–47.10% . Derivatives such as 1-isothiocyano-9-methylsulfonyl nonane show improved efficacy:
Compound | Tumor Model | Dose (mg/kg/d) | Inhibition Rate |
---|---|---|---|
Rorifone | H22 liver cancer | 300 | 47.10% |
1-isothiocyano derivative | A549 lung cancer | 30 | 68.50% |
1-isothiocyano derivative | QGY liver cancer | 15 | 72.30% |
Data sourced from patent CN103396348B .
Mechanistically, Rorifone derivatives induce apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .
Comparative Analysis with Related Sulfones
Rorifone’s uniqueness lies in its dual sulfone-nitrile moiety, which enhances both solubility and target affinity compared to analogs:
Compound | Key Features | Therapeutic Use |
---|---|---|
Rorifamide | Similar antitussive activity | Chronic bronchitis |
Methanesulfonylpropionitrile | Anti-inflammatory, no anticancer | Pain management |
Sulfadiazine | Antibacterial sulfonamide | Infections |
Adapted from Smolecule.
Recent Advances and Clinical Prospects
Derivative Optimization
Structural modifications, such as introducing isothiocyano groups, have yielded compounds with 2–3 times higher anticancer potency than parent Rorifone . Ongoing research focuses on improving bioavailability through prodrug formulations.
Genomic Insights
Plastome sequencing of Rorippa palustris (GenBank: OQ411035) has identified genes involved in sulfone biosynthesis, enabling metabolic engineering for scalable production .
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